2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid
Overview
Description
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is an organic compound with the molecular formula C11H12ClNO3. It belongs to the class of benzoxazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzaldehyde and ethylene glycol, which react to form 3-(2-hydroxyethyl)chlorobenzene.
Intermediate Formation: The intermediate product is then reacted with trichloromethanesulfonic acid and potassium carbonate to yield 4-methyl-3-(2-hydroxyethyl)benzaldehyde.
Cyclization: The intermediate undergoes cyclization with hypochlorous acid and silver oxide to form 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
Final Product: The final step involves esterification to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2,3-dihydro-1,4-benzoxazin-3-one-4-acetic acid
- 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid
Uniqueness
2-(6-chloro-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-13-8(5-11(14)15)6-16-10-3-2-7(12)4-9(10)13/h2-4,8H,5-6H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYASTYCASYINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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